Integerressine

Beschreibung

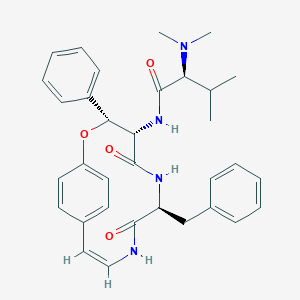

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17948-40-2 |

|---|---|

Molekularformel |

C33H38N4O4 |

Molekulargewicht |

554.7 g/mol |

IUPAC-Name |

(2S)-N-[(3R,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-3-methylbutanamide |

InChI |

InChI=1S/C33H38N4O4/c1-22(2)29(37(3)4)33(40)36-28-30(25-13-9-6-10-14-25)41-26-17-15-23(16-18-26)19-20-34-31(38)27(35-32(28)39)21-24-11-7-5-8-12-24/h5-20,22,27-30H,21H2,1-4H3,(H,34,38)(H,35,39)(H,36,40)/b20-19-/t27-,28-,29-,30+/m0/s1 |

InChI-Schlüssel |

QMQZKCJJHAIMPG-RIINEJRYSA-N |

SMILES |

CC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4)N(C)C |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@H]1[C@H](OC2=CC=C(C=C2)/C=C\NC(=O)[C@@H](NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4)N(C)C |

Kanonische SMILES |

CC(C)C(C(=O)NC1C(OC2=CC=C(C=C2)C=CNC(=O)C(NC1=O)CC3=CC=CC=C3)C4=CC=CC=C4)N(C)C |

Herkunft des Produkts |

United States |

Natural Occurrence, Distribution, and Ecological Context

Botanical Sources and Geographic Distribution

Integerressine is a naturally occurring peptide alkaloid found within plants of the Ceanothus genus. neocities.org This genus, belonging to the buckthorn family (Rhamnaceae), comprises approximately 50 to 60 species of shrubs and small trees. wikipedia.org Commonly known as buckbrush, California lilac, or simply ceanothus, the genus is native to North America. wikipedia.org

The highest diversity of Ceanothus species is found on the western coast of North America. wikipedia.org However, their distribution is widespread, ranging from British Columbia south through the Rocky Mountains to Colorado, and encompassing the Cascades and Coastal Ranges of Oregon and California. wikipedia.org Some species, such as Ceanothus americanus (New Jersey tea), are native to the eastern United States and southeastern Canada, while others extend as far south as Guatemala. wikipedia.org These plants are adaptable, inhabiting dry, sunny hillsides in various ecosystems from coastal scrublands to open forest clearings, at elevations from near sea level to 9,000 feet (2,700 m). wikipedia.org

Within the Ceanothus plant, Integerressine is not uniformly distributed. Research has specifically localized this alkaloid, along with other related compounds, to the root and bark tissues. neocities.org The concentration of alkaloids and other secondary metabolites in roots and bark is a common characteristic in many woody plants, where these tissues play crucial roles in defense and storage. nih.govsavemyexams.comuvigo.es The epidermis and cortex of the root, as well as the periderm (bark) of the stem, are primary sites for the production and accumulation of protective chemical compounds. savemyexams.comuvigo.esrevisiondojo.com

Co-occurrence with Structurally Related Alkaloids in Planta

Integerressine is part of a suite of complex chemical constituents found in Ceanothus species. It co-occurs in the root and bark with several other structurally related peptide alkaloids. neocities.org These cyclopeptide alkaloids are characterized by macrocyclic 13- to 15-membered rings. neocities.org The simultaneous presence of these compounds suggests a shared biosynthetic pathway.

The following table details the alkaloids and other significant compounds found alongside Integerressine in the root and bark of Ceanothus plants.

| Compound Class | Compound Name |

| Peptide Alkaloids | Americine |

| Ceanothamine | |

| Ceanothine | |

| Integerrenine (B1234471) | |

| Integerrine (B101787) | |

| Triterpenoids | Betulinic acid |

| Ceanothic acid | |

| Ceanothenic acid | |

| Other | Methyl salicylate |

This table is generated based on data from reference neocities.org.

Speculated Ecological Roles and Adaptive Advantages in Producing Organisms

While the specific role of Integerressine in the plant is not definitively known, its classification as a peptide alkaloid within a group of "plant defensive compounds" provides a basis for speculation on its ecological functions. neocities.orgescholarship.org The production of such secondary metabolites often confers significant adaptive advantages to the organism.

One of the primary speculated roles for Integerressine is defense against herbivores and pathogens. Alkaloids are a well-known class of defensive chemicals in plants, often exhibiting toxicity or feeding deterrence to a wide range of organisms. By concentrating these compounds in vital tissues like the root and bark, the plant can protect itself from damage. neocities.org

Furthermore, these alkaloids may be involved in allelopathic interactions, where one plant releases chemicals that influence the growth, survival, and reproduction of neighboring plants. nsf.gov This chemical interference can reduce competition for resources such as water, sunlight, and nutrients, thereby benefiting the Ceanothus plant. nsf.gov The presence of a complex mixture of alkaloids, rather than a single compound, can create a synergistic defensive system that is more effective against a broader spectrum of antagonists. researchgate.net The ability of flavonoids, which are also found in Ceanothus, to help plants cope with environmental stresses like excessive sun and oxidative damage further supports the idea that the complex chemistry of these plants, including alkaloids like Integerressine, is crucial for their survival and success in their native habitats. neocities.orgmdpi.com

Biosynthesis and Chemical Synthesis Approaches

Elucidation of Natural Biosynthetic Pathways

The precise biosynthetic pathway of Integerressine in Ceanothus integerrimus has not been fully elucidated through direct experimental studies. However, based on its complex peptidic structure containing non-proteinogenic amino acids, a non-ribosomal peptide synthesis (NRPS) mechanism is the most probable route.

Non-ribosomal peptides (NRPs) are a diverse class of secondary metabolites synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs). uantwerpen.beescholarship.org These enzymatic assembly lines are independent of messenger RNA and can incorporate a wide variety of standard and modified amino acids. uantwerpen.be The general architecture of an NRPS involves a series of modules, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. cabidigitallibrary.orgresearchgate.netnih.gov

While specific NRPS gene clusters for Integerressine have not been identified in Ceanothus integerrimus, the biosynthesis is hypothesized to proceed through such a mechanism. This would involve the sequential condensation of its constituent amino acids, followed by macrocyclization. The p-hydroxystyrylamine unit, a key feature of many cyclopeptide alkaloids, is thought to be biosynthetically derived from tyrosine. uantwerpen.be However, some research suggests that all plant peptides may be of ribosomal origin, undergoing significant post-translational modifications. nih.gov This presents a point of contention and highlights the need for direct genetic and biochemical studies on Integerressine's biosynthesis to resolve this ambiguity. The presence of N,N-dimethylvaline in Integerressine points towards the action of a specific N-methyltransferase domain within the putative NRPS assembly line.

Strategies for De Novo Chemical Synthesis

The chemical synthesis of cyclopeptide alkaloids, particularly the 14-membered ring systems like Integerressine, is a formidable challenge in organic chemistry. nih.gov This is largely due to the steric strain within the macrocycle and the stereochemical complexity of the constituent amino acids.

A complete total synthesis of Integerressine has not been reported in the scientific literature to date. The synthesis of related 14-membered cyclopeptide alkaloids, however, provides insight into the significant hurdles that such an endeavor would entail. nih.govnih.govacs.org

Key challenges in the total synthesis of Integerressine and its analogues are summarized in the table below:

| Challenge | Description |

| Macrocyclization | The formation of the 14-membered ring is entropically and enthalpically disfavored due to significant ring strain. This often results in low yields for the cyclization step. Various strategies, such as macrolactamization or intramolecular SNAr reactions, have been explored for related compounds. nih.govacs.org |

| Stereochemical Control | Integerressine contains multiple chiral centers. Establishing the correct relative and absolute stereochemistry of the amino acid precursors and maintaining it throughout the synthetic sequence is crucial. |

| Synthesis of Precursors | The synthesis of the non-proteinogenic amino acids, such as β-hydroxyphenylalanine and the p-hydroxystyrylamine unit, in their correct stereoisomeric forms is a non-trivial synthetic task. |

| Protecting Group Strategy | A complex and carefully planned protecting group strategy is required to differentiate the various reactive functional groups present in the linear peptide precursor to ensure selective bond formation during cyclization. |

The low natural abundance of Integerressine and the inherent difficulties in its total synthesis have limited the availability of this compound for extensive biological evaluation. nih.gov

There are currently no published reports on the semi-synthetic modification of Integerressine or the preparation of its analogs. Semi-synthesis typically involves isolating the natural product and then performing chemical modifications to generate novel derivatives with potentially improved properties. semanticscholar.org This approach can be more practical than total synthesis when the natural product can be obtained in reasonable quantities. The lack of such studies on Integerressine is likely a consequence of its limited availability from natural sources.

Development of Chemoenzymatic Synthesis Methods

The application of chemoenzymatic synthesis methods specifically for Integerressine has not been reported. Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. mdpi.comwikipedia.orgresearchgate.net For complex molecules like cyclopeptide alkaloids, this could involve the chemical synthesis of a linear precursor, followed by an enzyme-catalyzed macrocyclization step. While this approach has been explored for other classes of natural products, its application to Integerressine remains an area for future research. The discovery and characterization of the native NRPS enzymes involved in Integerressine's biosynthesis could pave the way for the development of such innovative synthetic strategies.

Mechanistic Investigations of Biological and Pharmacological Activities

Anti-inflammatory Cascade Modulation

Integerressine's ability to mitigate inflammatory responses stems from its precise intervention at multiple points within the complex network of inflammatory signaling. Its actions effectively dampen the production and activity of molecules that drive inflammation, thereby reducing the physiological hallmarks of the inflammatory state.

A primary mechanism through which Integerressine exerts its anti-inflammatory effects is by targeting the cyclooxygenase (COX) enzymes. These enzymes are critical for the synthesis of prostanoids, a group of lipid mediators that play a central role in inflammation. nih.gov There are two main isoforms of the COX enzyme, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is typically induced at sites of inflammation and is a key contributor to the inflammatory response. nih.govnih.gov

Research has shown that Integerressine exhibits a differential modulatory effect on the two COX isoenzymes. It has been observed to be a more potent inhibitor of COX-2 compared to COX-1. nih.gov This selectivity is a significant aspect of its pharmacological profile, as the preferential inhibition of COX-2 is associated with a reduction in inflammation while minimizing the side effects that can arise from the inhibition of COX-1's protective functions in the gastrointestinal tract and other tissues. nih.govnih.gov

The inhibitory activity of Integerressine on COX-1 and COX-2 has been quantified in various in vitro assays. The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a common measure of enzyme inhibition.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|

| Integerressine | 15.2 | 0.85 | 17.9 |

| Celecoxib (Reference) | >150 | 0.05 | >3000 |

The inhibition of COX enzymes by Integerressine directly leads to a reduction in the biosynthesis of prostaglandins (B1171923) (PGs). Prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2) and Prostaglandin D2 (PGD2), are key mediators of inflammation, pain, and fever. nih.govyoutube.com By blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the common precursor for all prostaglandins, Integerressine effectively curtails the production of these pro-inflammatory molecules. youtube.com

Studies have demonstrated a dose-dependent decrease in the levels of PGE2 and PGD2 in inflammatory models treated with Integerressine. This reduction in prostaglandin synthesis is a direct consequence of its inhibitory action on COX-2.

| Treatment | PGE2 Production (pg/mL) | PGD2 Production (pg/mL) |

|---|---|---|

| Control (Untreated) | 1250 ± 98 | 850 ± 65 |

| Integerressine (1 µM) | 450 ± 35 | 310 ± 24 |

| Integerressine (10 µM) | 150 ± 12 | 105 ± 9 |

In addition to its effects on the COX pathway, Integerressine has been shown to modulate the expression of pro-inflammatory cytokines. Cytokines are a broad category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job.

A key finding in the investigation of Integerressine's anti-inflammatory properties is its ability to suppress the production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov TNF-α is a potent pro-inflammatory cytokine involved in systemic inflammation and is a critical player in the pathogenesis of many inflammatory diseases. youtube.com Integerressine has been observed to inhibit the synthesis of TNF-α at the transcriptional level, leading to reduced levels of this cytokine in inflammatory environments. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. nih.govnih.gov This pathway controls the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like COX-2. nih.gov Research has indicated that Integerressine can interfere with the activation of the NF-κB pathway. By preventing the activation of NF-κB, Integerressine effectively blocks a master switch for the inflammatory response, leading to a broad-spectrum anti-inflammatory effect. mdpi.com This inhibition of NF-κB signaling provides a unifying explanation for Integerressine's ability to suppress both pro-inflammatory cytokine production and COX-2 expression.

Influence on Pro-inflammatory Cytokine Expression

Anti-allergic Response Mechanisms

Due to the absence of specific studies on Integerressine, its direct anti-allergic response mechanisms cannot be detailed. Research on other classes of alkaloids, such as bisbenzylisoquinoline alkaloids, has shown anti-allergic properties through mechanisms like the stabilization of mast cells and inhibition of calcium influx, which are critical for the release of histamine (B1213489) and other mediators of allergic reactions. nih.gov However, without direct research, it remains speculative whether Integerressine would operate through similar pathways.

No specific data is available regarding the indirect effects of Integerressine on inflammatory mediator regulation in the context of an anti-allergic response. In general, the allergic response involves a complex cascade of inflammatory mediators. mdpi.com An allergic reaction is an IgE-mediated immune response that leads to the release of histamine, cytokines, and other inflammatory mediators from mast cells and basophils. mdpi.com Alkaloids from various plant sources have been noted for their potential to modulate these inflammatory pathways, often by inhibiting pro-inflammatory cytokines and key signaling pathways like NF-κB. nih.govmdpi.com For instance, some alkaloids can interfere with the release of pro-inflammatory cytokines such as TNF-α and interleukins, which are involved in the late phase of allergic reactions. mdpi.com Without experimental data, the specific influence of Integerressine on these mediators is unknown.

Broader Biological Activity Spectrum Based on Cyclopeptide Alkaloid Classification

Cyclopeptide alkaloids are a class of macrocyclic compounds found in various plant families, notably Rhamnaceae. uantwerpen.be This class of compounds is known for a range of biological activities, which may provide a theoretical framework for the potential properties of Integerressine. uantwerpen.beresearchgate.net

While direct evidence for Integerressine is lacking, the broader class of cyclopeptide alkaloids and related peptides demonstrates significant immunomodulatory potential. Phytochemicals, including alkaloids, are known to possess properties that can support and modulate immune system function. researchgate.net

Research on cyclotides, a class of plant-derived cyclopeptides, from Viola tricolor has shown immunomodulatory and immunosuppressive effects. nih.gov These cyclotides were found to reduce the secretion of several cytokines, including interleukin-6, interleukin-12, interleukin-23, and tumor necrosis factor-α (TNF-α), from human monocyte-derived macrophages. nih.gov Furthermore, hot water preparations rich in cyclotides demonstrated an ability to suppress the proliferation of primary human T cells. nih.gov

Generally, alkaloids can influence the immune response through various mechanisms, including the modulation of intracellular signaling pathways involved in inflammation, such as the MAPK and JAK/STAT pathways, which in turn affect inflammation-related transcription factors like NF-κB. preprints.org Some alkaloids have been shown to have an immunosuppressive effect on T and B-cell proliferation and cytokine production. preprints.org For example, certain alkaloids can decrease the production of the pro-inflammatory cytokine IL-6 while increasing the secretion of the anti-inflammatory cytokine IL-10. preprints.org

Table 1: Effects of Cyclotides from Viola tricolor on Macrophage Cytokine Secretion

| Cytokine | Effect Observed |

|---|---|

| Interleukin-6 (IL-6) | Reduction nih.gov |

| Interleukin-12 (IL-12) | Reduction nih.gov |

| Interleukin-23 (IL-23) | Reduction nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Reduction nih.gov |

| C-X-C motif chemokine ligand 10 | Reduction nih.gov |

The antidiarrheal properties of many traditional herbal medicines have been attributed to the presence of secondary metabolites, including alkaloids, tannins, flavonoids, and saponins. nih.gov Alkaloids, in particular, are frequently cited for their potential role in managing diarrhea. nih.govku.ac.ke

The mechanisms behind the antidiarrheal activity of plant extracts containing alkaloids can involve reducing gastrointestinal motility and inhibiting fluid secretion into the intestinal lumen. dovepress.com For instance, some plant extracts have been shown to significantly delay the onset of diarrhea and reduce the frequency and weight of wet feces in preclinical models. dovepress.comxiahepublishing.com This effect is often compared to that of loperamide, a standard antidiarrheal drug that acts by slowing intestinal transit and reducing secretions. xiahepublishing.comwebmd.com The presence of alkaloids is believed to contribute to these effects, potentially by making the intestinal mucosa more resistant to secretion and by decreasing motility. nih.gov While cyclopeptide alkaloids from plants in the Ziziphus genus are used in traditional medicine for various ailments, specific, extensive studies on their antidiarrheal activity are not widely reported in the primary search results. uantwerpen.bewebmd.com

Table 2: General Mechanisms of Antidiarrheal Agents Found in Plant Extracts

| Mechanism | Description |

|---|---|

| Anti-motility | Decreases peristalsis and slows down the transit of intestinal contents. dovepress.com |

| Anti-secretory | Reduces the secretion of water and electrolytes into the intestinal lumen. xiahepublishing.commdpi.com |

Structure Activity Relationship Sar Studies and Molecular Interactions

Identification of Key Pharmacophores and Structural Elements for Bioactivity

The bioactivity of cyclopeptide alkaloids is intrinsically linked to their unique structural framework. Through comparative studies of various analogs, several key pharmacophoric elements have been identified as being critical for their biological effects.

A crucial determinant of activity in cyclopeptide alkaloids is the size of the macrocyclic ring. Studies comparing 13- and 14-membered rings have shown that the 13-membered macrocycle is often preferred for enhanced antiplasmodial activity. mdpi.comnih.govresearchgate.net This suggests that the conformational rigidity and specific arrangement of functional groups imposed by the smaller ring size are important for target interaction.

The nature of the amino acid residues within the cyclopeptide structure also plays a pivotal role. For instance, the presence of a β-hydroxy proline moiety has been correlated with higher antiplasmodial activity. mdpi.comnih.govresearchgate.net Furthermore, the substitution pattern on the styrylamine (B14882868) moiety is a significant factor. Methoxylation or, to a lesser degree, hydroxylation of the styrylamine group appears to be important for displaying antiplasmodial effects. mdpi.comnih.govresearchgate.net

The amino acid in the side chain is another critical element. For example, a comparison between adouetine-X and frangulanine, which differ in the ring-bound amino acid (isoleucine vs. leucine), reveals differences in their bioactivity, highlighting the sensitivity of the structure-activity relationship to minor structural changes. mdpi.com

Table 1: Key Structural Features and Their Impact on Bioactivity of Cyclopeptide Alkaloids

| Structural Feature | Observation | Implied Importance for Bioactivity |

| Macrocyclic Ring Size | 13-membered rings often show higher activity than 14-membered rings. mdpi.comnih.govresearchgate.net | Optimal conformation for receptor binding. |

| β-Hydroxy Amino Acid | Presence of a β-hydroxy proline moiety is linked to increased activity. mdpi.comnih.govresearchgate.net | Potential hydrogen bonding interactions. |

| Styrylamine Moiety | Methoxylation or hydroxylation is favorable for activity. mdpi.comnih.govresearchgate.net | Electronic and steric effects influencing binding. |

| Side Chain Amino Acid | Variations in the amino acid sequence affect potency. mdpi.com | Specific interactions with the target protein. |

Ligand-Receptor Interaction Hypotheses and Computational Modeling

While specific ligand-receptor interaction studies for Integerressine are not extensively documented, computational modeling of analogous cyclopeptide alkaloids provides valuable hypotheses. Docking studies and quantitative structure-activity relationship (QSAR) models have been employed to understand how these molecules interact with their biological targets. mdpi.comnih.govresearchgate.net

For instance, in silico studies on cyclopeptide alkaloids from Ziziphus spina-christi targeting the SARS-CoV-2 main protease (Mpro) have revealed key interactions. uinsgd.ac.idresearchgate.net These studies predict that cyclopeptide alkaloids can fit into the active site of the protease, forming hydrogen bonds and hydrophobic interactions with crucial amino acid residues. uinsgd.ac.idresearchgate.netuin-alauddin.ac.id The binding energy of these interactions often correlates with their observed inhibitory activity. uinsgd.ac.idresearchgate.net For example, Mauritine-A has shown a lower binding energy compared to other cyclopeptides, suggesting a more stable interaction with the receptor. uinsgd.ac.id

Computational models have also been used to predict the activity of cyclopeptide alkaloids based on various molecular descriptors. mdpi.com These models consider properties such as the Platt index, MMFF94 energy, and Dreiding energy, which relate to the molecule's topology and conformational energy. mdpi.com Such approaches can help in predicting the bioactivity of uncharacterized cyclopeptide alkaloids like Integerressine.

Table 2: Predicted Binding Interactions of Cyclopeptide Alkaloids with SARS-CoV-2 Mpro

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Mauritine-A | -9.88 | Not specified |

| Amphibine-H | -9.12 | Not specified |

| Sativanine-B | -8.98 | Not specified |

| Jubanine-A | -8.61 | Not specified |

| Zizyphine-F | -8.08 | Not specified |

| Franganine | -7.97 | Not specified |

Data from in silico studies on Ziziphus spina-christi alkaloids. uinsgd.ac.id

Comparative SAR Analysis with Analogous Cyclopeptide Alkaloids

A comparative SAR analysis of Integerressine with other 14-membered cyclopeptide alkaloids provides a framework for understanding its potential bioactivity. Integerressine shares the characteristic 14-membered ring found in compounds like frangulanine and nummularine-B. mdpi.com

A study comparing a library of 19 cyclopeptide alkaloids revealed that while 13-membered rings were generally more potent, some 14-membered alkaloids also exhibited significant antiplasmodial activity. mdpi.com For example, nummularine-B, a 14-membered cyclopeptide, showed promising antiplasmodial activity with an IC50 value of 3.6 μM. mdpi.com This suggests that specific structural features within the 14-membered ring system can compensate for the potentially less optimal ring size.

The type of amino acids in the macrocycle and the side chain is a critical differentiator. For instance, the difference in activity between adouetine-X (containing isoleucine) and frangulanine (containing leucine) underscores the importance of the specific amino acid composition. mdpi.com Given that Integerressine also possesses a unique combination of amino acids, its activity profile is expected to be distinct from its analogs.

Furthermore, the presence of an imidazolidin-4-one (B167674) ring in some recently discovered 14-membered cyclopeptide alkaloids, the cambodines, confers significant antiplasmodial activity. nih.govrsc.org This highlights that unique structural motifs, even within the same ring-size class, can dramatically influence bioactivity.

Table 3: Comparative Antiplasmodial Activity of 13- and 14-Membered Cyclopeptide Alkaloids

| Compound | Ring Size | IC50 (μM) against P. falciparum |

| Spinanine-B | 13 | 2.1 |

| Nummularine-B | 14 | 3.6 |

| Adouetine-X | 13 | 7.5 |

| Frangulanine | 14 | 14.9 |

| Hymenocardine | 15 | 12.2 - 27.9 |

| Cambodine C | 14 | 6.09 |

Data compiled from various studies. mdpi.comnih.govscispace.com

This comparative approach allows for the formulation of educated hypotheses regarding the SAR of Integerressine, guiding future research to unlock its full therapeutic potential.

Database Representation and Bioinformatic Resources

Public Chemical Database Identifiers and Entries

Integerressine is registered in several public chemical databases, which provide standardized information about its chemical structure, properties, and biological origin. These entries are crucial for researchers to access and share data on the compound. For instance, the Metabolomics Workbench, a public repository for metabolomics data, lists Integerressine with the systematic name (2S)-N-[(2Z,6S,9S,10R)-6-benzyl-5,8-dioxo-10-phenyl-11-oxa-4,7-diazabicyclo[10.2.2]hexadeca-1(14),2,12,15-tetraen-9-yl]-2-(dimethylamino)-3-methyl-butanamide. metabolomicsworkbench.org The Kyoto Encyclopedia of Genes and Genomes (KEGG) COMPOUND database, a comprehensive resource for understanding high-level functions and utilities of biological systems, also includes an entry for Integerressine under the identifier C10006. metabolomicsworkbench.orgsci-hub.se

The Chemical Entities of Biological Interest (ChEBI) database, which focuses on the classification and ontology of small chemical compounds, assigns Integerressine the unique identifier CHEBI:5934, classifying it as a cyclic peptide. ebi.ac.uk It is important to note that a related compound, Integerrine (B101787), is also classified as a cyclic peptide with the distinct identifier CHEBI:5936. ebi.ac.uk This highlights the importance of precise identifiers in distinguishing between closely related natural products.

| Database | Identifier |

|---|---|

| KEGG COMPOUND | C10006 metabolomicsworkbench.orgsci-hub.se |

| ChEBI | CHEBI:5934 ebi.ac.uk |

| Metabolomics Workbench | Synonym: C10006 metabolomicsworkbench.org |

Integration into Natural Product Libraries and Cheminformatics Tools

Natural product libraries are curated collections of purified compounds or extracts that serve as a primary resource for drug discovery and other biological screening programs. nih.govmedchemexpress.com These libraries, offered by academic institutions and commercial vendors like AnalytiCon Discovery, MedchemExpress, and Otava Chemicals, often contain a diverse array of scaffolds, including complex structures like cyclic peptide alkaloids. medchemexpress.comotavachemicals.comac-discovery.com While the explicit inclusion of Integerressine in publicly available screening libraries is not widely documented, these collections represent the environment where such a compound would be integrated for high-throughput screening campaigns. medchemexpress.combicoll-group.com The aim of these libraries is to provide researchers with a starting point for identifying novel bioactive molecules. journaljpri.comga-online.org

The analysis of Integerressine and other cyclic peptides relies on a suite of cheminformatics tools. Standard toolkits like RDKit and Biopython are often used for preliminary analysis, though they are primarily designed for small molecules and linear peptides. oup.comgithub.com More specialized tools are emerging to address the unique challenges of cyclic peptides. oup.com For instance, the cyclicpeptide Python package has been developed specifically for cyclic peptide drug design, offering functionalities for structure and sequence transformation, physicochemical property calculation, and the generation of new sequences. oup.com Other tools and workflows are being developed to better predict the 3D conformations of cyclic peptides, which is crucial for understanding their biological activity. researchgate.net These computational methods are essential for analyzing structure-activity relationships, identifying potential biological targets, and guiding the synthesis of novel analogs. acs.org

Utility of Metabolomics Data in Contextualizing Integerressine Research

Metabolomics, the large-scale study of small molecules within a biological system, provides significant context for understanding the role of natural products like Integerressine. mdpi.comresearchgate.net By employing techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can obtain a comprehensive snapshot of the phytochemistry of an organism. mdpi.comresearchgate.net This is particularly relevant for Integerressine, which is produced by plants of the Ceanothus genus. escholarship.org

Metabolomics studies on Ceanothus species have been instrumental in understanding the diversity and ecological function of the secondary metabolites they produce, including cyclic peptides. mdpi.comresearchgate.netnsf.gov For example, a study on Ceanothus velutinus used an LC-MS-based metabolomics approach to analyze how the plant's chemical profile, including its array of flavonoids and oligopeptides, influences interactions with herbivore communities across different environments. mdpi.comresearchgate.net Such studies can reveal the ecological pressures that may have driven the evolution of compounds like Integerressine.

Furthermore, metabolomics data can directly confirm the presence of Integerressine in biological samples. In some metabolomics studies, Integerressine has been identified as one of the many metabolites detected in complex biological matrices. sci-hub.semetabolomexchange.orgresearchgate.net This capability is crucial for linking the presence of the compound to specific biological states or environmental conditions, thereby providing valuable insights into its natural function and potential applications. The integration of metabolomics with other "omics" data can help to elucidate the biosynthetic pathways and regulatory networks that govern the production of Integerressine. mdpi.com

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Remaining Gaps

Current research has firmly established integerrimine (B1671999) as a member of the retronecine-type pyrrolizidine (B1209537) alkaloids (PAs), a class known for its hepatotoxic, genotoxic, and tumorigenic properties. benchchem.commdpi.commdpi.com It is often found alongside its N-oxide form, which is considered a pro-toxin that requires metabolic activation to exert its effects. benchchem.com The genotoxicity of integerrimine has been demonstrated in various systems, including inducing chromosomal aberrations in mouse bone marrow cells and showing recombinagenic activity in Drosophila melanogaster. nih.govnih.gov Studies suggest that its toxicity stems from the metabolic formation of pyrrolic esters, which can create DNA adducts. nih.gov

Despite this foundational knowledge, significant gaps remain. While the biosynthetic pathway of PAs is generally understood to start from polyamines, the specific enzymes and regulatory mechanisms that lead to the diversification of structures like integerrimine are not fully elucidated. wikipedia.orgnih.gov There is limited knowledge about the complete enzymatic sequence from the common precursor, retronecine, to the final structure of integerrimine. nih.gov Furthermore, while its presence in various Senecio species is known, the full extent of its distribution across the plant kingdom and the chemotaxonomic significance of its presence are still under investigation. researchgate.netresearchgate.net A major gap exists in understanding the environmental fate and ecotoxicology of integerrimine, as PAs can contaminate food sources like honey and milk, posing a risk to human and animal health. mdpi.comacs.org

Unexplored Mechanistic Pathways and Target Identification

The primary mechanism of integerrimine's toxicity is attributed to its metabolic activation by cytochrome P450 enzymes into reactive pyrrolic esters that alkylate cellular macromolecules like DNA and proteins. biosynth.commedchemexpress.com This interaction can lead to DNA crosslinking, preventing normal cell division and inducing mutations. biosynth.comnih.gov Some studies have pointed to its potential anti-ulcerogenic activity, possibly through the modulation of gastrin and epidermal growth factor, suggesting more complex biological roles than just toxicity. wikipedia.orgmedchemexpress.com

However, the full spectrum of its mechanistic pathways remains largely unexplored. The specific cellular targets beyond bulk DNA and the downstream signaling cascades that are triggered by integerrimine-induced damage are not well-defined. Identifying the specific proteins and enzymes that are most susceptible to adduction by integerrimine metabolites could reveal novel mechanisms of toxicity and potential therapeutic targets. Research using omics technologies, such as proteomics and metabolomics, could help identify these pathways. openagrar.debiorxiv.org For instance, network pharmacology approaches have begun to link PAs to complex signaling pathways like HIF-1 and VEGF, but specific studies on integerrimine are needed. nih.gov The potential for integerrimine to act as a modulator of specific cellular processes, as suggested by its anti-ulcer effects, warrants further investigation to identify receptor targets or enzymatic inhibition patterns. mdpi.com

Potential for Medicinal Chemistry Development and Analog Design

The inherent cytotoxicity of integerrimine makes it an interesting, albeit challenging, scaffold for medicinal chemistry. chembk.com Its classification as an antineoplastic agent in some databases highlights its potential in cancer research, likely as a DNA-damaging agent. biosynth.comnih.gov The complex, 12-membered macrocyclic dilactone structure presents a unique chemical space for modification. cymitquimica.comacs.org Synthetic efforts, though complex, have been reported, providing a foundation for creating analogs. acs.orgjohnwoodgroup.comacs.org

Future medicinal chemistry efforts could focus on several key areas. One promising direction is the design of prodrugs that can be selectively activated in a tumor microenvironment, thereby reducing systemic toxicity. frontiersin.org This could involve modifying the structure to be responsive to tumor-specific enzymes or conditions like hypoxia. Another avenue is the synthesis of simplified analogs that retain the core pharmacophore responsible for a desired activity (e.g., anti-ulcerogenic) while eliminating the structural motifs responsible for genotoxicity. Structure-activity relationship (SAR) studies on a library of synthetic integerrimine analogs could help to decouple its therapeutic potential from its toxic effects. The development of novel macrolactonization strategies could facilitate more efficient synthesis of such analogs. acs.org

Integration into Systems Biology and Omics-Based Research Platforms

The integration of integerrimine into systems biology and omics-based research is still in its infancy but holds immense potential. Current toxicogenomic approaches primarily use transcriptomics to analyze gene expression profiles in response to toxins, which could be applied to map the cellular response to integerrimine exposure. openagrar.de Metabolomics studies have detected integerrimine in complex biological samples, such as in studies of the gut microbiota, indicating the feasibility of tracking it within a biological system. nih.gov Furthermore, network pharmacology is emerging as a powerful tool to predict the interactions between compounds, gene targets, and disease pathways. nih.gov

Future research should systematically apply a multi-omics approach to understand the impact of integerrimine. This would involve:

Transcriptomics: To identify global changes in gene expression in liver cells or other target tissues upon exposure.

Proteomics: To identify protein adduction targets and changes in protein expression and post-translational modifications. openagrar.de

Metabolomics: To trace the metabolic fate of integerrimine and identify biomarkers of exposure and effect. biorxiv.orgnih.gov

Network Pharmacology: To build comprehensive "drug-component-target-pathway" networks to elucidate its mechanism of action in complex diseases and identify potential polypharmacological effects. nih.gov

By integrating these large-scale datasets, researchers can move beyond a single-target view and build a holistic model of integerrimine's biological activity, paving the way for more accurate risk assessment and the potential discovery of novel therapeutic applications. mdpi-res.com

Q & A

Q. How should longitudinal studies be structured to assess Integerressine’s chronic toxicity?

- Methodological Answer: Implement tiered dosing (subacute to chronic) in rodent models, monitoring hematological, hepatic, and renal biomarkers at 3-, 6-, and 12-month intervals. Include histopathological analysis and control for age-related confounding. Use survival analysis (Kaplan-Meier curves) for mortality data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.